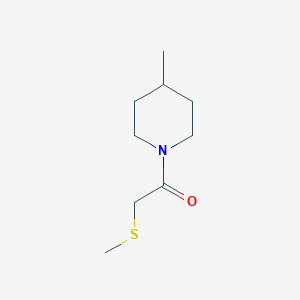
N-(cyclopropylmethyl)-N,3-dimethyl-4-oxophthalazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-N,3-dimethyl-4-oxophthalazine-1-carboxamide, commonly known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer therapy. CP-31398 is a p53-stabilizing agent that has been shown to restore the function of mutant p53, a commonly found cancer-associated protein.
Wirkmechanismus
CP-31398 works by stabilizing the structure of mutant p53, allowing it to adopt the proper conformation for DNA binding and transcriptional activation. The molecule binds to the core domain of p53, inducing a conformational change that stabilizes the protein and restores its function. This leads to increased transcription of pro-apoptotic genes and decreased transcription of pro-survival genes, resulting in increased apoptosis and decreased tumor growth.
Biochemical and physiological effects:
CP-31398 has been shown to have a number of biochemical and physiological effects. The molecule has been shown to increase the transcriptional activity of mutant p53, leading to increased apoptosis and decreased tumor growth. CP-31398 has also been shown to induce cell cycle arrest and inhibit angiogenesis, further contributing to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
CP-31398 has a number of advantages for lab experiments. The molecule is relatively easy to synthesize and has been extensively studied, making it a well-established tool for studying mutant p53. However, CP-31398 also has some limitations. The molecule has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, CP-31398 has not yet been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Zukünftige Richtungen
There are a number of future directions for research on CP-31398. One area of focus is the development of more potent and selective p53-stabilizing agents. Another area of focus is the study of CP-31398 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is ongoing research into the potential use of CP-31398 in other diseases, such as neurodegenerative disorders. Overall, CP-31398 represents a promising tool for the study and treatment of mutant p53-associated cancers, and ongoing research is likely to yield further insights into its potential applications.
Synthesemethoden
The synthesis of CP-31398 involves a multi-step process that starts with the reaction between 2-amino-4,6-dimethylpyrimidine and ethyl 2-bromoacetate to produce ethyl 2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetate. The resulting compound is then reacted with cyclopropylmethyl bromide to produce ethyl 2-(2-(cyclopropylmethylamino)-4,6-dimethylpyrimidin-5-yl)acetate. This compound is then hydrolyzed to produce CP-31398.
Wissenschaftliche Forschungsanwendungen
CP-31398 has been extensively studied for its potential use in cancer therapy. The molecule has been shown to restore the function of mutant p53, a commonly found cancer-associated protein. Mutant p53 is found in over 50% of all human cancers and is associated with poor prognosis and resistance to chemotherapy. CP-31398 has been shown to restore the transcriptional activity of mutant p53, leading to increased apoptosis and decreased tumor growth.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-N,3-dimethyl-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17(9-10-7-8-10)15(20)13-11-5-3-4-6-12(11)14(19)18(2)16-13/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUSSYCCNHYFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N(C)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-N,3-dimethyl-4-oxophthalazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


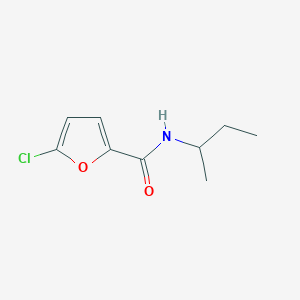

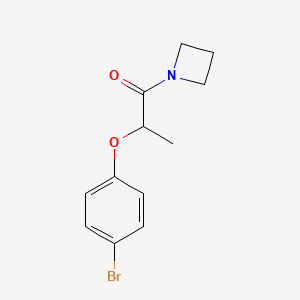
![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)

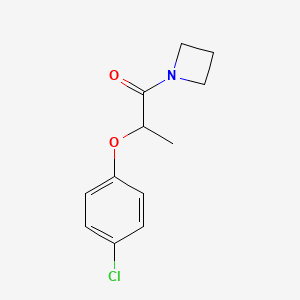
![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)
![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)
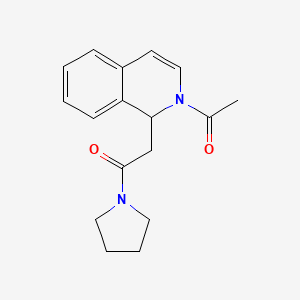
![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)
